2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
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Overview
Description
2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is an organic compound with the molecular formula C18H17N3O4 It is a benzamide derivative featuring a nitro group, a methyl group, and a pyrrolidinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of an amide bond with 5-oxo-1-phenylpyrrolidine-3-amine under appropriate conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-methyl-3-amino-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 5-oxo-1-phenylpyrrolidine-3-amine.
Scientific Research Applications
2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition, particularly in the context of drug discovery.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular stress. Additionally, the amide bond and pyrrolidinyl group may facilitate binding to protein targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitrobenzoic acid: Lacks the pyrrolidinyl group, making it less complex and potentially less active in biological systems.
N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide: Lacks the nitro and methyl groups, which may reduce its reactivity and specificity.
3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide: Similar structure but without the methyl group, which may affect its pharmacokinetic properties.
Uniqueness
2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group allows for redox reactions, while the pyrrolidinyl group enhances binding affinity to protein targets. This combination makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-15(8-5-9-16(12)21(24)25)18(23)19-13-10-17(22)20(11-13)14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWVXCUKKDCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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